1-Chloro-3-iodo-2-propanol

Lipophilicity Property Prediction Medicinal Chemistry

1-Chloro-3-iodo-2-propanol (C₃H₆ClIO) is an asymmetric halohydrin with a molecular weight of 220.44 g/mol. The presence of both a chlorine atom (C1) and an iodine atom (C3) on the same propanol backbone provides two distinct reactive sites for selective chemical manipulation, a key property that differentiates it from symmetric dihalopropanols.

Molecular Formula C3H6ClIO
Molecular Weight 220.44 g/mol
Cat. No. B13653662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-iodo-2-propanol
Molecular FormulaC3H6ClIO
Molecular Weight220.44 g/mol
Structural Identifiers
SMILESC(C(CI)O)Cl
InChIInChI=1S/C3H6ClIO/c4-1-3(6)2-5/h3,6H,1-2H2
InChIKeyNNKLXTNMYBPXIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-iodo-2-propanol: A Chemically Distinct Halohydrin Building Block


1-Chloro-3-iodo-2-propanol (C₃H₆ClIO) is an asymmetric halohydrin with a molecular weight of 220.44 g/mol [1]. The presence of both a chlorine atom (C1) and an iodine atom (C3) on the same propanol backbone provides two distinct reactive sites for selective chemical manipulation, a key property that differentiates it from symmetric dihalopropanols . The iodine atom acts as a superior leaving group, enabling preferential nucleophilic substitution at the C3 position, while the chlorine atom remains available for subsequent reactions . This compound is typically supplied as a liquid with a purity of at least 97%, requiring storage in a refrigerator .

Why 1-Chloro-3-iodo-2-propanol Cannot Be Replaced by Common Halohydrins


A straightforward substitution of 1-Chloro-3-iodo-2-propanol with a simpler analog like 1,3-dichloro-2-propanol or 1,3-diiodo-2-propanol fundamentally alters the synthetic outcome. The unique asymmetric halogenation of this molecule—chlorine at C1 and iodine at C3—creates a significant difference in leaving group ability between the two sites . This inherent reactivity gradient is the basis for sequential, chemoselective transformations that are impossible with symmetric compounds. For instance, while 1,3-dichloro-2-propanol would offer two sites of similar low reactivity, and 1,3-diiodo-2-propanol would offer two sites of high but similar reactivity, 1-Chloro-3-iodo-2-propanol provides a programmable reactivity profile . This enables the precise construction of complex molecules, a capability that is lost when a generic, symmetric halohydrin is used as a substitute. The evidence below quantifies these critical differences in physicochemical properties and reactivity.

Quantitative Differentiation of 1-Chloro-3-iodo-2-propanol Against Analogs


Physicochemical Property Differentiation: LogP vs. 1,3-Dichloro-2-propanol

The computed partition coefficient (XLogP3-AA) for 1-Chloro-3-iodo-2-propanol is 1.3 [1]. In contrast, the computed XLogP3-AA for the symmetric analog 1,3-dichloro-2-propanol is 0.2 [2]. This difference of 1.1 log units indicates that 1-Chloro-3-iodo-2-propanol is substantially more lipophilic. This property is critical for membrane permeability in biological systems or for phase-transfer processes in biphasic chemical reactions.

Lipophilicity Property Prediction Medicinal Chemistry

Chiral Versions: (S)- and (R)-1-Chloro-3-iodo-2-propanol as Distinct Procurement Items

For applications requiring stereocontrol, the enantiomerically pure forms of 1-chloro-3-iodo-2-propanol are available and are distinct procurement items. The (S)-enantiomer, CAS 862113-07-3, is commercially available with a purity of ≥97% and a recommended storage condition of refrigeration . The (R)-enantiomer, CAS 2484878-87-5, is also available, with storage at room temperature suggested by some suppliers .

Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

Reactivity Differentiation: Selective Nucleophilic Substitution vs. Symmetric Analogs

The key advantage of 1-Chloro-3-iodo-2-propanol is its programmed reactivity. The iodine atom at C3 is a significantly better leaving group than the chlorine atom at C1, allowing for selective displacement under mild conditions . This stands in stark contrast to symmetric analogs: 1,3-dichloro-2-propanol has two sites of similarly poor reactivity, while 1,3-diiodo-2-propanol has two sites of similarly high reactivity, making selective mono-functionalization challenging .

Chemoselectivity Organic Synthesis Reaction Design

Optimal Use Cases for 1-Chloro-3-iodo-2-propanol Based on Proven Differentiators


Synthesis of Epichlorohydrin and Other Chiral Epoxides

The compound's well-defined leaving group hierarchy (I⁻ vs. Cl⁻) and commercial availability in enantiopure forms [1] make it an ideal precursor for chiral epoxides like epichlorohydrin. The (S)-enantiomer (CAS 862113-07-3) can be cyclized under basic conditions to yield (S)-epichlorohydrin, a key building block for pharmaceuticals and agrochemicals. This route is preferred over using symmetric halohydrins which would require a resolution step.

Sequential Derivatization for Complex Molecular Architectures

1-Chloro-3-iodo-2-propanol is the preferred starting material when a synthetic plan requires two distinct, sequential nucleophilic substitutions. The iodine atom (C3) can be displaced first with a specific nucleophile, leaving the chlorine atom (C1) intact for a later transformation [1]. This sequential reactivity is a core differentiator from 1,3-dichloro-2-propanol, which cannot achieve this chemoselectivity without extensive optimization.

Lipophilic Linker in Medicinal Chemistry

In drug discovery programs where a short, lipophilic linker is required, 1-Chloro-3-iodo-2-propanol offers a distinct advantage. Its computed XLogP of 1.3 is significantly higher than that of 1,3-dichloro-2-propanol (0.2), as established in Section 3 [1]. This makes it a better candidate for designing molecules intended to cross biological membranes, improving passive permeability in lead optimization studies.

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